molecular formula C27H26N6O3 B12045956 8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 478252-82-3

8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12045956
CAS No.: 478252-82-3
M. Wt: 482.5 g/mol
InChI Key: VTWUOAPTBDHTIC-STBIYBPSSA-N
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Description

8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high purity and yield. Common synthetic routes may include:

    Condensation Reactions: The initial step often involves the condensation of 1-(4-methoxyphenyl)ethanone with hydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone intermediate undergoes cyclization with 1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-benzyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the naphthylmethyl group, for example, may enhance its binding affinity to certain molecular targets compared to similar compounds.

Properties

CAS No.

478252-82-3

Molecular Formula

C27H26N6O3

Molecular Weight

482.5 g/mol

IUPAC Name

8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C27H26N6O3/c1-17(18-12-14-21(36-4)15-13-18)29-30-26-28-24-23(25(34)32(3)27(35)31(24)2)33(26)16-20-10-7-9-19-8-5-6-11-22(19)20/h5-15H,16H2,1-4H3,(H,28,30)/b29-17+

InChI Key

VTWUOAPTBDHTIC-STBIYBPSSA-N

Isomeric SMILES

C/C(=N\NC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C)/C5=CC=C(C=C5)OC

Canonical SMILES

CC(=NNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C)C5=CC=C(C=C5)OC

Origin of Product

United States

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